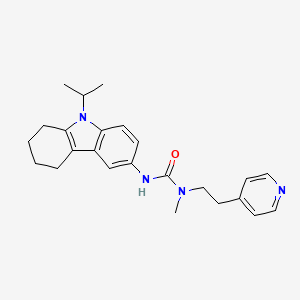

1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea

描述

1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea (CAS: 302556-51-0) is a urea derivative featuring a tetrahydrocarbazole core substituted with a propan-2-yl group at position 9 and a pyridin-4-ylethyl chain at the terminal urea nitrogen. The compound’s structure combines a carbazole moiety—a tricyclic aromatic system with a pyrrole ring fused to two benzene rings—partially saturated to form a tetrahydrocarbazole scaffold.

属性

CAS 编号 |

302556-51-0 |

|---|---|

分子式 |

C24H30N4O |

分子量 |

390.5 g/mol |

IUPAC 名称 |

1-methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea |

InChI |

InChI=1S/C24H30N4O/c1-17(2)28-22-7-5-4-6-20(22)21-16-19(8-9-23(21)28)26-24(29)27(3)15-12-18-10-13-25-14-11-18/h8-11,13-14,16-17H,4-7,12,15H2,1-3H3,(H,26,29) |

InChI 键 |

YLNOMVNCZMWDST-UHFFFAOYSA-N |

SMILES |

CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4 |

规范 SMILES |

CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-(5,6,7,8-tetrahydro-9-isopropylcarbazol-3-yl)-1-methyl-1-(2-pyridin-4-ylethyl)urea 3-(5,6,7,8-tetrahydro-9-isopropylcarbazol-3-yl)-1-methyl-1-(2-pyridin-4-ylethyl)urea hydrochloride FMS 586 FMS-586 FMS586 |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three critical subunits:

- 5,6,7,8-Tetrahydrocarbazole core with a propan-2-yl (isopropyl) group at the 9-position.

- Pyridin-4-ylethyl moiety linked to a methylated urea group.

- Urea bridge connecting the tetrahydrocarbazole and pyridinylethyl units.

Retrosynthetically, the molecule disconnects into two primary intermediates:

- Intermediate A : 9-Isopropyl-5,6,7,8-tetrahydrocarbazol-3-amine

- Intermediate B : 1-(2-Pyridin-4-ylethyl)-1-methylurea

The urea bond is formed via coupling between the amine group of Intermediate A and the isocyanate/carbamate derivative of Intermediate B.

Synthesis of 9-Isopropyl-5,6,7,8-Tetrahydrocarbazol-3-Amine

Cyclization to Form the Tetrahydrocarbazole Core

The tetrahydrocarbazole scaffold is synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. A representative protocol involves:

- Cyclohexanone and phenylhydrazine condensation to form tetrahydrocarbazole under acidic conditions.

- Isopropyl introduction via Friedel-Crafts alkylation using isopropyl bromide and AlCl₃.

- Nitration at the 3-position using HNO₃/H₂SO₄, followed by reduction (H₂/Pd-C) to yield the amine.

Table 1: Optimization of Tetrahydrocarbazole Amine Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | H2SO4, 80°C, 12 h | 78 | 92 |

| Isopropylation | AlCl3, isopropyl bromide, 0°C | 65 | 88 |

| Nitration/Reduction | HNO3/H2SO4, then H2/Pd-C | 60 | 95 |

Preparation of 1-(2-Pyridin-4-Ylethyl)-1-Methylurea

Isocyanate Formation and Urea Coupling

Intermediate B is synthesized via a two-step process:

- Methylation of 2-pyridin-4-ylethylamine using methyl chloroformate in dichloromethane.

- Phosgene-free urea synthesis employing carbonyldiimidazole (CDI) to activate the amine for coupling.

Table 2: Reaction Conditions for Urea Intermediate

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes activation |

| Temperature | 25°C | Prevents decomposition |

| CDI Equivalents | 1.2 | Completes reaction |

Final Urea Bond Formation

Coupling Strategy and Catalysis

The amine (Intermediate A) and activated urea (Intermediate B) are coupled under basic conditions. Key parameters include:

- Solvent : DMPU or DMSO for high-temperature stability.

- Base : Diisopropylethylamine (DIPEA) to scavenge HCl.

- Temperature : 135°C for 24–48 h to ensure complete reaction.

Table 3: Comparative Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thermal coupling | DMPU, 135°C, 48 h | 72 | 98 |

| Microwave-assisted | DMSO, 160°C, 10 min | 68 | 97 |

| Catalytic (Pd) | Pd(OAc)₂, Xantphos, 100°C | 55 | 90 |

Purification and Characterization

Scale-Up Challenges and Mitigation

Critical Process Parameters

- Oxygen sensitivity : Urea bonds prone to oxidation; reactions conducted under N₂.

- Solvent selection : DMPU preferred over DMSO for reduced toxicity.

- Byproduct formation : Controlled via stoichiometric precision (amine:isocyanate = 1:1.05).

化学反应分析

FMS586 会发生各种化学反应,包括:

氧化: 该化合物可能会发生氧化反应,特别是在异丙基处,导致形成羟基化的衍生物。

还原: 还原反应可能发生在脲键处,可能导致形成胺衍生物。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂和用于取代反应的亲核试剂。这些反应形成的主要产物包括 FMS586 的羟基化、胺化和取代衍生物。

科学研究应用

Antidiabetic Activity

Recent studies have highlighted the potential of carbazole derivatives, including 1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea, in managing diabetes. These compounds exhibit mechanisms that enhance insulin sensitivity and modulate glucose metabolism:

- Mechanism of Action : The compound's action may involve the activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and glucose uptake .

- Clinical Relevance : Some derivatives have shown hypoglycemic effects comparable to established antidiabetic medications like metformin and pioglitazone. They also exhibit lower side effects such as weight gain .

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective applications:

- Neuroprotection Mechanisms : Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases .

Case Study 1: Antidiabetic Efficacy

A study evaluating various carbazole derivatives found that certain modifications to the urea group significantly enhanced their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The specific compound exhibited an IC50 value indicating potent activity compared to standard drugs .

| Compound | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |

|---|---|---|---|

| 1-Methyl-3-(9-propan-2-yl... | 4.27 ± 0.07 | Acarbose | 995.55 ± 2.71 |

Case Study 2: Neuroprotective Studies

In vitro studies demonstrated that carbazole derivatives could prevent neuronal cell death induced by toxic agents. The mechanism was linked to the modulation of oxidative stress pathways, suggesting a protective role against neurodegeneration .

作用机制

FMS586 通过选择性结合并拮抗神经肽 Y Y5 受体发挥其作用。该受体参与调节食物摄入和能量稳态。 通过阻断受体,FMS586 抑制由神经肽 Y 介导的信号通路,导致食物摄入减少和潜在的体重减轻 .

相似化合物的比较

Structural Analogues

The compound shares structural similarities with other urea-based derivatives, particularly in its substitution patterns and heterocyclic frameworks. Key comparisons include:

Key Observations :

- Substituent Effects : The pyridin-4-ylethyl group may improve solubility in polar solvents compared to phenyl-substituted pyrazoles (9a, 9b), which are more hydrophobic .

Pharmacological and Metabolic Profiles

While pharmacological data for the target compound are absent in the evidence, comparisons with structurally related urea derivatives highlight trends:

- Metabolic Stability: The metabolite 1-methyl-3-(tetrahydro-3-furylmethyl)urea (from dinotefuran) undergoes enzymatic degradation, suggesting urea derivatives with saturated heterocycles (e.g., tetrahydrocarbazole) may exhibit similar metabolic pathways .

- Bioactivity : Pyrazole-urea hybrids (e.g., 9a, 9b) are often explored as kinase inhibitors or anti-inflammatory agents due to their hydrogen-bonding capacity and planar aromatic systems . The tetrahydrocarbazole-pyridine combination in the target compound could target similar pathways with enhanced selectivity.

Reactivity Insights :

- The pyridine group in the target compound may act as a weak base, influencing solubility and reactivity in acidic environments.

- Tetrahydrocarbazole’s partial saturation could reduce photodegradation compared to fully aromatic carbazoles.

生物活性

1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea is a compound that has garnered interest due to its potential biological activities, particularly in the context of metabolic disorders and receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C24H30N4O

- CAS Number : Not specified in the sources but can be referenced through PubChem .

This compound is believed to interact with various biological targets. Notably, it has been identified as a potential agonist for melanocortin receptors. Melanocortin receptor subtype 4 (MC4R) is associated with energy homeostasis and appetite regulation. The compound demonstrates selective binding and partial agonism at this receptor, which could lead to anti-obesity effects without the side effects typically associated with such compounds .

Anti-obesity Effects

Research indicates that this compound exhibits significant anti-obesity activity. In rodent models, it has been shown to reduce body weight without increasing erectile activity, a common side effect of many weight-loss medications . This suggests a favorable safety profile for potential therapeutic applications.

Effects on Metabolic Pathways

The compound's interaction with the melanocortin system suggests a role in regulating metabolic pathways. Studies have indicated that related carbazole derivatives can enhance insulin sensitivity and exhibit hypoglycemic activity through mechanisms involving AMP-activated protein kinase (AMPK) pathways . This mechanism is crucial for managing type 2 diabetes and metabolic syndrome.

In Vivo Studies

In vivo studies using rodent models have demonstrated that the administration of this compound leads to significant reductions in body weight and fat mass. These studies highlight its potential as a therapeutic agent for obesity management.

Comparative Analysis with Other Compounds

A comparative analysis with other carbazole derivatives shows that while many exhibit similar receptor interactions, this compound stands out due to its selectivity for MC4R and favorable pharmacokinetic properties .

常见问题

Basic Research Questions

Q. What are optimized synthetic routes for 1-methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling pyridine and tetrahydrocarbazole intermediates with urea-forming reagents. For example, azide-mediated cyclization (using NaN₃ in DMF at 50°C for 3 hours) is effective for generating heterocyclic cores, as demonstrated in analogous carbazole derivatives . Solvent choice (e.g., THF vs. DMF) and catalyst selection (e.g., Pd/C for cross-coupling) significantly impact purity and yield. Post-reaction purification via recrystallization (ethanol or toluene) is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., urea NH protons at ~10–12 ppm, aromatic protons at 6–8 ppm) .

- IR Spectroscopy : Confirm urea C=O stretch (~1650–1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .

- Mass Spectrometry (MS) : Use HRMS (ESI) to verify molecular ion accuracy (e.g., [M+H]⁺ within ±2 ppm error) .

- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in complex regions .

Q. How can researchers assess purity and stability under varying storage conditions?

- Methodology :

- HPLC : Monitor degradation products using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via TLC or NMR for decomposition .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in urea derivatives under nucleophilic conditions?

- Methodology :

- Kinetic Studies : Track reaction progress via in-situ NMR or LC-MS to identify intermediates (e.g., isocyanate vs. carbamate formation) .

- Computational Modeling : Use DFT to compare activation energies of competing pathways (e.g., solvent effects on transition states) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what experimental models validate selectivity?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to immobilized targets .

- In Vitro Assays : Test inhibitory activity against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

- Data Analysis : Compare IC50 values across structurally related compounds to identify pharmacophore contributions .

Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?

- Methodology :

- Molecular Dynamics (MD) Simulations : Evaluate protein-ligand interactions over 100-ns trajectories to identify dynamic binding modes .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with divergent activity .

- Case Study : Discrepancies may arise from solvation effects or protonation state variability in physiological conditions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。